

Application Notes and Protocols for In Vivo Studies with MG149

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Compound of Interest

Compound Name: MG149
Cat. No.: B15607072

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These application notes provide a comprehensive overview and detailed protocols for the in vivo use of **MG149**, a potent histone acetyltransferase (HAT) inhibitor. **MG149** primarily targets the MYST family of HATs, including Tip60 (KAT5) and MOF (KAT8), and has shown potential in various disease models, including cancer, hypertension, and inflammatory conditions.

Mechanism of Action

MG149 is a selective inhibitor of the histone acetyltransferases Tip60 and MOF, with IC₅₀ values of 74 μ M and 47 μ M, respectively.[1][2] It exhibits minimal activity against other HATs like PCAF and p300.[2] The inhibitory action of **MG149** is competitive with acetyl-CoA.[2] Beyond its primary targets, **MG149** has been shown to inhibit the p53 and NF- κ B signaling pathways.[1] It also plays a role in mitochondrial homeostasis by inhibiting KAT8 and blocking PINK1 kinase activity, which can lead to mitochondrial depolarization and promote PINK1-dependent mitochondrial clearance.[2]

In the context of cancer, specifically hepatocellular carcinoma (HCC), **MG149** has been demonstrated to work synergistically with the multi-kinase inhibitor sorafenib.[3][4][5] This combination enhances the anti-proliferative effects by inducing apoptotic cell death through the aggravation of endoplasmic reticulum (ER) stress.[3][4][5] The co-treatment leads to an increase in unfolded proteins and reactive oxygen species, further amplifying cytotoxic ER stress.[3][4]

In inflammatory models, such as lipopolysaccharide (LPS)-induced acute lung injury (ALI), **MG149** alleviates inflammation by reducing the acetylation of p53, which in turn suppresses the activation of the NLRP3 inflammasome.[6] It also mitigates key indicators of ALI, including neutrophil infiltration and pulmonary edema.[6] Furthermore, in models of allergic airway inflammation, **MG149** has been shown to reduce airway hyperresponsiveness.[7][8]

A study on chronic restraint stress-induced hypertension in mice revealed that **MG149** can reverse hypertension, suggesting its potential in cardiovascular research.[2]

Quantitative Data Summary

Parameter	Value	Cell/Enzyme System	Reference
IC50 (Tip60)	74 μ M	[1][2]	
IC50 (MOF)	47 μ M	Human MOF expressed in E. coli	[1][2]
IC50 (PCAF)	>200 μ M	[2]	
IC50 (p300)	>200 μ M	[2]	
In Vivo Dosage (Hypertension Model)	1.6 mg/kg, i.p., once daily for 14 days	C57BL/6J mice	[2]

Experimental Protocols

In Vivo Formulation of MG149

a) Formulation with PEG300 and Tween 80 (for Intraperitoneal or Intravenous Injection)

This formulation is suitable for achieving a clear solution for parenteral administration.

- Materials:
 - **MG149** powder
 - Dimethyl sulfoxide (DMSO), fresh and anhydrous
 - PEG300
 - Tween 80
 - Sterile ddH₂O or saline
- Protocol:
 - Prepare a stock solution of **MG149** in DMSO. For example, create a 68 mg/mL stock solution.^[1] Ensure the powder is completely dissolved.
 - In a sterile tube, add the required volume of the **MG149** DMSO stock solution.
 - Add PEG300 to the DMSO solution. A suggested ratio is 1:8 (e.g., for a 1 mL final solution, use 50 µL of DMSO stock and 400 µL of PEG300).^[1]
 - Mix thoroughly until the solution is clear.
 - Add Tween 80. A suggested ratio is 1:1 relative to the DMSO volume (e.g., 50 µL).^[1]
 - Mix again until the solution is clear.
 - Add sterile ddH₂O or saline to reach the final desired volume (e.g., 500 µL to bring the total volume to 1 mL).^[1]
 - Mix thoroughly. The final solution should be clear. Use this formulation immediately for optimal results.^[1]

b) Formulation with Corn Oil (for Intraperitoneal or Oral Administration)

This formulation results in a suspension suitable for intraperitoneal injection or oral gavage.

- Materials:

- **MG149** powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Corn oil
- Protocol:
 - Prepare a stock solution of **MG149** in DMSO (e.g., 11.2 mg/mL).[1]
 - In a sterile tube, add the required volume of the **MG149** DMSO stock solution.
 - Add corn oil to the DMSO solution. A suggested ratio is 1:19 (e.g., for a 1 mL final solution, use 50 μ L of DMSO stock and 950 μ L of corn oil).[1]
 - Mix thoroughly to ensure a uniform suspension. Use this formulation immediately.[1]

c) Formulation with CMC-Na (for Oral Administration)

This creates a homogenous suspension for oral gavage.

- Materials:
 - **MG149** powder
 - Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in sterile water)
- Protocol:
 - Weigh the required amount of **MG149** powder.
 - Prepare the desired volume of CMC-Na solution.
 - Add the **MG149** powder to the CMC-Na solution to achieve the final desired concentration (e.g., 5 mg/mL).[1]
 - Mix thoroughly using a vortex or sonicator to obtain a homogenous suspension.[1]

Protocol for Xenograft Tumor Model in Mice (e.g., Hepatocellular Carcinoma)

This protocol outlines a general procedure for evaluating the efficacy of **MG149**, potentially in combination with another agent like sorafenib, in a xenograft model.

- Animal Model:
 - Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID), 6-8 weeks old.
- Cell Line:
 - Hepatocellular carcinoma cell lines such as Huh7, Hep3B, or HepG2.[4]
- Procedure:
 - Cell Implantation: Subcutaneously inject 1×10^6 to 5×10^6 HCC cells in 100-200 μL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
 - Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., Vehicle control, **MG149** alone, Sorafenib alone, **MG149** + Sorafenib).
 - Drug Administration:
 - Prepare **MG149** using one of the formulations described above.
 - Administer **MG149** via the chosen route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The dose may be extrapolated from effective doses in other models (e.g., starting with a dose range around 1.6 mg/kg) or determined from a pilot dose-finding study.
 - Administer the vehicle control and any other treatment agents according to the same schedule.

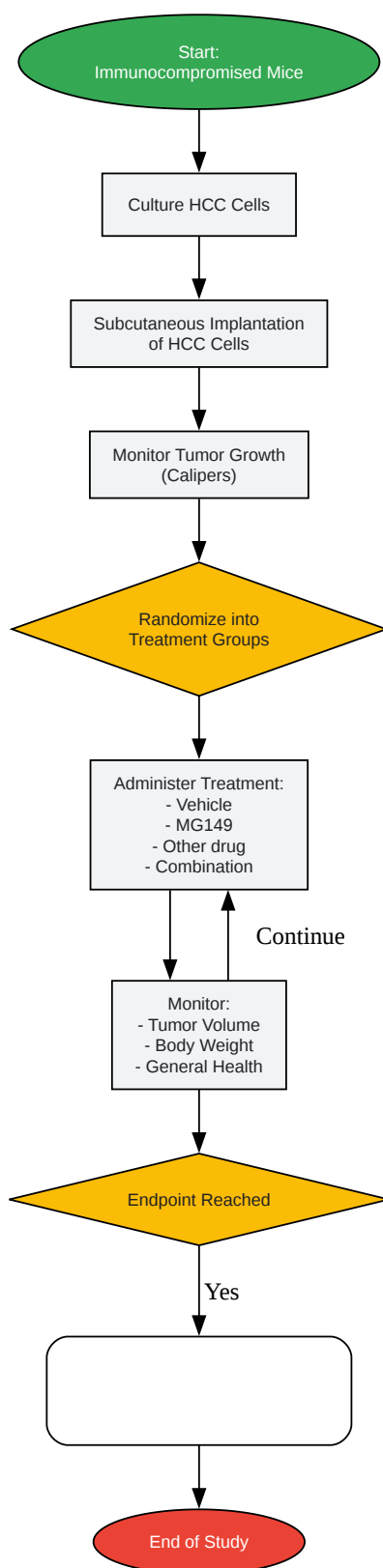
- Monitoring:
 - Continue to measure tumor volume regularly.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - Observe the general health and behavior of the animals.
- Endpoint and Analysis:
 - At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice.
 - Excise the tumors, weigh them, and photograph them.
 - A portion of the tumor can be flash-frozen for molecular analysis (Western blot, qPCR) or fixed in formalin for histological analysis (H&E staining, immunohistochemistry for markers of proliferation like Ki-67 or apoptosis like cleaved caspase-3).
 - Collect blood samples for pharmacokinetic analysis if required.

Visualizations

Signaling Pathways of MG149

Caption: Overview of **MG149**'s molecular targets and affected signaling pathways.

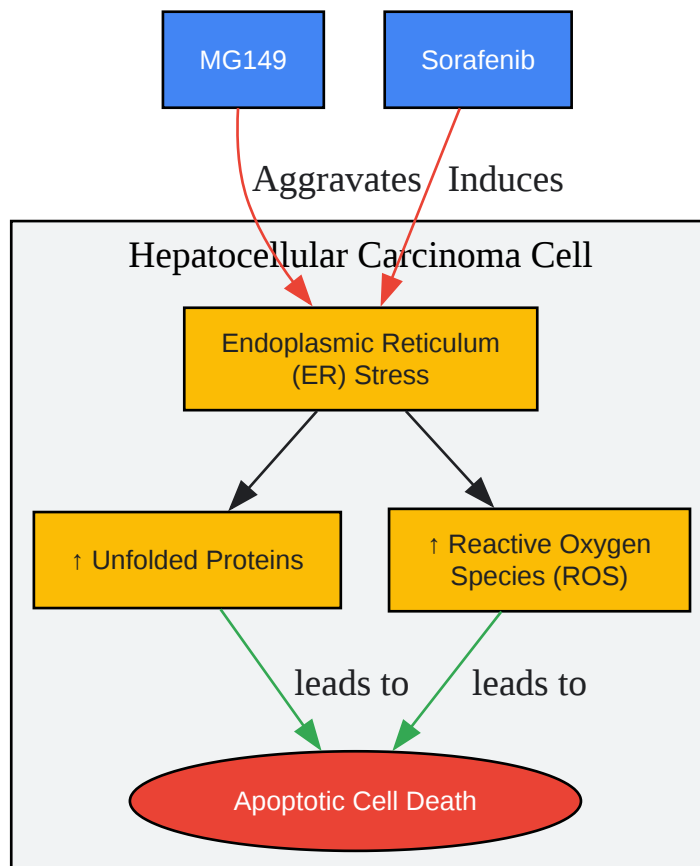
Experimental Workflow for In Vivo Xenograft Study



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Caption: Step-by-step workflow for a typical in vivo xenograft cancer model study.

Logical Relationship in Synergistic Cancer Therapy



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Caption: Synergistic mechanism of **MG149** and Sorafenib in inducing cancer cell death.

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